Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- typically involves the reaction of 2,6-dimethylaniline with a suitable chiral precursor. One common method is the reaction of 2,6-dimethylaniline with (S)-2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiarrhythmic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- involves its interaction with specific molecular targets. For example, it can act on sodium channels in neuronal cell membranes, limiting the spread of electrical activity and reducing excitability. This property makes it useful in the treatment of certain medical conditions, such as arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Tocainide: Another antiarrhythmic agent with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with structural similarities.
Procainamide: An antiarrhythmic agent with a different mechanism but similar therapeutic use.
Uniqueness
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. Its distinct chemical structure also allows for specific synthetic modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
53984-75-1 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
BUJAGSGYPOAWEI-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.